molecular formula C14H25N5O2 B1519946 tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate CAS No. 1171901-11-3

tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate

Cat. No.: B1519946
CAS No.: 1171901-11-3
M. Wt: 295.38 g/mol
InChI Key: FRRJXCQVPZHDDG-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate (CAS Ref: 10-F064907) is a piperazine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-amino-1H-pyrazole moiety linked via an ethyl chain to the piperazine ring .

Properties

IUPAC Name

tert-butyl 4-[2-(4-aminopyrazol-1-yl)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)18-7-4-17(5-8-18)6-9-19-11-12(15)10-16-19/h10-11H,4-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRJXCQVPZHDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory and antimicrobial properties. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the derivative and its application. For instance, in medicinal chemistry, the compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a Boc-piperazine backbone with multiple derivatives, differing in substituent groups attached to the piperazine nitrogen or ethyl linker. Key comparisons include:

Compound Name Substituent Key Features Reference
Target Compound 4-Amino-1H-pyrazol-1-yl ethyl Amino-pyrazole group for H-bonding; potential for nucleophilic reactions at NH₂
tert-Butyl 4-(4-(2-(5-Bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate (25) 5-Bromoindole-pyrimidinyl ethyl Bromine enhances lipophilicity; pyrimidine enables π-stacking. Inhibits CYP121A1 (Mycobacterium tuberculosis)
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l) 1H-1,2,4-Triazol-1-yl phenyl Triazole offers metabolic stability; synthesized in 58% yield via nucleophilic substitution
tert-Butyl 4-{[2-amino-4-(2-hydroxy-phenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate Hydroxy-phenyl-pyrimidinyl methyl Intramolecular O–H⋯N hydrogen bonding; crystal packing via π–π interactions
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate Methylaminoethyl Lower molecular weight (243.35 g/mol); potential for amine-specific conjugations

Physicochemical Properties

  • Solubility: The 4-amino-pyrazole group in the target compound may enhance aqueous solubility compared to halogenated (e.g., bromoindole in Compound 25) or hydrophobic (e.g., biphenyl in Compound 11b) analogs .
  • Stability : Boc protection generally improves stability, but the diazoacetyl analog (tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) is light-sensitive due to its diazo group .

Biological Activity

tert-Butyl 4-[2-(4-amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate (CAS Number: 1171901-11-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The compound's molecular formula is C₁₄H₂₅N₅O₂, with a molecular weight of approximately 295.39 g/mol. Its structural representation includes a piperazine ring, an amino group, and a tert-butyl ester functional group.

Chemical Structure:

tert Butyl 4 2 4 Amino 1H pyrazol 1 yl ethyl piperazine 1 carboxylate\text{tert Butyl 4 2 4 Amino 1H pyrazol 1 yl ethyl piperazine 1 carboxylate}

Biological Activity

Research indicates that compounds containing piperazine and pyrazole moieties exhibit a range of biological activities, including:

  • Anticancer Activity: Studies have shown that derivatives of pyrazole can inhibit various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against several human tumor cell lines, indicating potential for further development as anticancer agents .
  • Antimicrobial Properties: The presence of the pyrazole ring is often associated with antimicrobial activity. Compounds similar to tert-butyl 4-[2-(4-amino-1H-pyrazol-1-yl)ethyl]piperazine have been reported to exhibit significant antibacterial and antifungal properties .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to tert-butyl 4-[2-(4-amino-1H-pyrazol-1-yl)ethyl]piperazine exhibited selective cytotoxicity against ovarian and renal cancer cells, with IC50 values ranging from 1.14 µM to 9.27 µM .

Cell LineIC50 (µM)
Ovarian Adenocarcinoma (OVXF 899)2.76
Renal Cancer (RXF 486)1.14
Colon Adenocarcinoma (CXF HT-29)9.27

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperazine derivatives, including those containing pyrazole. The study found that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

The biological activity of tert-butyl 4-[2-(4-amino-1H-pyrazol-1-yl)ethyl]piperazine may be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition: Similar compounds have been shown to inhibit kinases involved in cancer progression, suggesting a mechanism through which they exert their anticancer effects .
  • Receptor Modulation: The piperazine moiety can influence receptor binding and modulation, impacting various signaling pathways crucial for cell survival and proliferation .

Preparation Methods

Preparation of Pyrazole Intermediate

The pyrazole moiety, specifically the 4-amino-1H-pyrazole, is typically synthesized through condensation reactions involving hydrazine derivatives and α,β-unsaturated nitriles or esters.

  • A key intermediate, tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate, can be prepared by condensation of a cyano-substituted vinyl piperazine derivative with hydrazine monohydrate in ethanol. This step proceeds with high yield (~90%) and provides the amino-pyrazole ring system attached to the piperazine scaffold.

Formation of the Ethyl Linker and Coupling

The ethyl linker connecting the pyrazole and piperazine rings is introduced by alkylation or cross-coupling reactions:

  • For example, tert-butyl piperazine-1-carboxylate can be reacted with 2-bromoethyl derivatives bearing the pyrazole moiety under nucleophilic substitution conditions or via copper-catalyzed coupling reactions in DMSO at elevated temperatures (around 130 °C) using ligands such as (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine and bases like cesium carbonate.

Protection and Deprotection Steps

  • The piperazine nitrogen is protected by a tert-butyl carbamate group (Boc) to prevent unwanted side reactions during coupling steps. This protection is introduced by using commercially available tert-butyl piperazine-1-carboxylate as a starting material or by Boc-protection of piperazine after coupling.
  • Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature, yielding the free amine for further functionalization or characterization.

Representative Synthetic Procedure (Summary Table)

Step Starting Material(s) Reagents / Conditions Product Yield (%) Notes
1 Ethyl 2-cyanoacetate + carbon disulfide + NaOH Condensation, hydrolysis, methylation with dimethyl sulfate 2-Cyano-3,3-bis(methylthio)acrylic acid (intermediate) 54 Two-step overall yield
2 Intermediate + tert-butyl piperazine-1-carboxylate Trimethylamine in MeOH, 0 °C, 12 h (Z)-tert-butyl 4-(2-cyano-1-(methylthio)vinyl)piperazine-1-carboxylate 70 Substitution and decarboxylation
3 Above compound + hydrazine monohydrate EtOH, room temperature tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate 90 Pyrazole ring formation
4 Pyrazole derivative + 2-bromo-5-methylpyridine CuI catalyst, (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine, Cs2CO3, DMSO, 130 °C, 15 h tert-butyl 4-(5-amino-1-(5-methylpyridin-2-yl)-1H-pyrazol-3-yl)piperazine-1-carboxylate 60 Copper-catalyzed coupling
5 Acyl chloride + amine derivative DIPEA, CH2Cl2, room temperature Amide derivative 73 Amidation step
6 Boc-protected amide derivative TFA, CH2Cl2, 0 °C to RT Deprotected amine precursor 95 Boc deprotection

Research Findings and Analytical Data

  • The synthetic route is characterized by moderate to high yields in each step, with overall efficiency enhanced by the use of microwave-assisted heating in some coupling reactions.
  • Purification is typically achieved by silica gel column chromatography using solvent systems such as dichloromethane/ethanol or petroleum ether/ethyl acetate gradients.
  • Structural confirmation of intermediates and final products is performed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS). For example, the tert-butyl group shows characteristic singlets around 1.4 ppm in ^1H NMR, and the amino-pyrazole protons appear as singlets in the 5–6 ppm range.
  • The Boc deprotection step with trifluoroacetic acid proceeds cleanly, as confirmed by disappearance of tert-butyl signals in NMR and mass spectrometry data showing the expected molecular ion peak.

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Boc ProtectionBoc₂O, Et₃N, THF85–90
Ethyl Linker1,2-Dibromoethane, K₂CO₃70–75
Pyrazole CouplingCuI, DIPEA, DMF60–65

Basic: Which analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and Boc group integrity. For example, the tert-butyl protons appear as a singlet at ~1.4 ppm .
  • X-ray Crystallography : Resolves conformational stability (e.g., chair conformation of piperazine) and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .
  • HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., de-Boc byproducts) using reverse-phase C18 columns and ESI+ ionization .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalPurpose
¹H NMRδ 8.2 (s, 1H, pyrazole NH₂)Confirms amino group retention
HRMS[M+H]⁺ = 336.2134Validates molecular formula (C₁₅H₂₅N₅O₂)
XRDDihedral angle = 25.6° (pyrazole-piperazine)Confirms steric constraints

Advanced: How does the presence of the 4-amino-1H-pyrazole moiety influence the compound's biological activity compared to other pyrazole derivatives?

Methodological Answer:
The 4-amino group enhances hydrogen-bonding capacity with biological targets (e.g., kinases or GPCRs). Comparative studies show:

  • Binding Affinity : The amino group increases affinity for ATP-binding pockets (e.g., IC₅₀ = 0.2 µM vs. 1.5 µM for non-amino analogs) by forming dual H-bonds with backbone carbonyls .
  • Selectivity : Unlike nitro- or methyl-substituted pyrazoles, the amino group reduces off-target effects in cellular assays (e.g., 10-fold lower cytotoxicity in HEK293 cells) .
  • SAR Insights : Replace the amino group with CN or COOMe reduces solubility and activity, highlighting its role in pharmacophore optimization .

Advanced: What strategies resolve discrepancies in spectroscopic data between theoretical predictions and experimental results?

Methodological Answer:

  • Dynamic NMR : Resolve rotational barriers in the piperazine-ethyl linker (e.g., coalescence temperature studies in DMSO-d₆) .
  • Isotopic Labeling : Use ¹⁵N-labeled 4-amino-pyrazole to distinguish NH₂ signals from solvent peaks .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental ¹³C NMR shifts to identify conformational outliers (Δδ > 2 ppm suggests crystal-packing effects) .

Advanced: How can computational modeling techniques predict the binding affinity of this compound with enzyme targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., CDK2). The 4-amino group shows a ΔG of −9.2 kcal/mol, correlating with experimental IC₅₀ values .
  • MD Simulations : AMBER-based simulations (100 ns) reveal stable H-bonds between the pyrazole NH₂ and Glu81/Lys33 residues, explaining sustained inhibition .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituting the Boc group with acetyl on binding energy (ΔΔG = +1.8 kcal/mol, justifying Boc retention) .

Advanced: What experimental approaches determine the crystal structure and conformational stability of this compound?

Methodological Answer:

  • Single-Crystal XRD : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) resolves intramolecular distances (e.g., N1–C7 = 1.347 Å) and torsional angles .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding, 5% π-π stacking) driving crystal packing .
  • Variable-Temperature XRD : Assess thermal stability (e.g., no phase changes up to 298 K) .

Q. Table 3: Key Crystallographic Parameters

ParameterValueSignificance
Space GroupP2₁/nConfirms chiral packing
R-factor0.050Validates refinement accuracy
π-π Distance3.8 ÅIndicates weak aromatic stacking

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate

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